molecular formula C22H20ClN3O3S B2443107 (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione CAS No. 941943-02-8

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

Cat. No. B2443107
CAS RN: 941943-02-8
M. Wt: 441.93
InChI Key: ZPNRAWVTBBFHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Antianxiety Potential

Research by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrated significant antidepressant and antianxiety activities in albino mice, indicating the therapeutic potential of furan and piperazine derivatives in mental health treatment (Kumar et al., 2017).

Antimicrobial and Antiviral Activities

Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with Febuxostat, evaluating their antiviral and antimicrobial activities. The study found specific derivatives exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

Anticancer Activity

Amir et al. (2016) investigated heteroleptic platinum(II) dithiocarbamates, including derivatives of piperazine, for their in vitro anticancer activity against various cancer cell lines. The study highlighted the high potency of these complexes, correlating with their DNA binding strength (Amir et al., 2016).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some compounds showing good or moderate activities against various microorganisms, indicating the utility of such derivatives in developing antimicrobial agents (Bektaş et al., 2007).

Anti-Tuberculosis Activity

Tangallapally et al. (2006) synthesized analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide with improved bioavailability, aiming to enhance anti-tuberculosis activity, absorption, and serum half-life (Tangallapally et al., 2006).

properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(4-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-15-2-5-18(14-19(15)23)24-10-12-25(13-11-24)22(30)21-9-8-20(29-21)16-3-6-17(7-4-16)26(27)28/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNRAWVTBBFHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

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